molecular formula C17H17N3S2 B14253607 Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]- CAS No. 402955-20-8

Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-

Cat. No.: B14253607
CAS No.: 402955-20-8
M. Wt: 327.5 g/mol
InChI Key: ACIJRUFDQJLQDX-GFCCVEGCSA-N
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Description

Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a thiazole ring and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- typically involves the reaction of 4-methyl-2-thiazolylamine with 1-naphthyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the thiourea group into a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Thiol derivatives

    Substitution: Substituted thioureas

Scientific Research Applications

Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a broad range of applications in agriculture and medicine.

    Naphthylthiourea: Similar in structure but lacks the thiazole ring, used in various chemical syntheses.

    Thiazolylthiourea: Contains the thiazole ring but differs in the substituents attached to the thiourea group.

Uniqueness

Thiourea, N-(4-methyl-2-thiazolyl)-N’-[(1R)-1-(1-naphthalenyl)ethyl]- is unique due to its combination of a thiazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

402955-20-8

Molecular Formula

C17H17N3S2

Molecular Weight

327.5 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-3-[(1R)-1-naphthalen-1-ylethyl]thiourea

InChI

InChI=1S/C17H17N3S2/c1-11-10-22-17(18-11)20-16(21)19-12(2)14-9-5-7-13-6-3-4-8-15(13)14/h3-10,12H,1-2H3,(H2,18,19,20,21)/t12-/m1/s1

InChI Key

ACIJRUFDQJLQDX-GFCCVEGCSA-N

Isomeric SMILES

CC1=CSC(=N1)NC(=S)N[C@H](C)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CSC(=N1)NC(=S)NC(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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